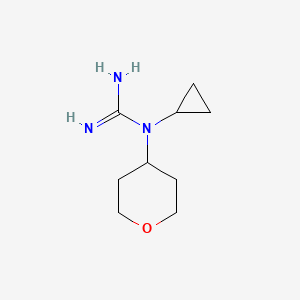

1-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)guanidine

描述

1-Cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)guanidine is a guanidine derivative featuring a cyclopropyl group and a tetrahydro-2H-pyran-4-yl substituent. Guanidines are known for their strong basicity and broad applications in medicinal chemistry, particularly as enzyme inhibitors or bioactive scaffolds . The cyclopropyl group introduces steric constraints and metabolic stability, while the tetrahydro-2H-pyran-4-yl moiety may enhance solubility and influence target binding.

属性

IUPAC Name |

1-cyclopropyl-1-(oxan-4-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O/c10-9(11)12(7-1-2-7)8-3-5-13-6-4-8/h7-8H,1-6H2,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFZKWCAZLEXMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(C2CCOCC2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

生物活性

1-Cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)guanidine (CAS No. 2097999-00-1) is a compound that has garnered attention for its biological activity, particularly as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its potential therapeutic applications span various neurological and psychiatric disorders, making it a subject of extensive research.

The molecular formula of this compound is , with a molecular weight of 183.25 g/mol. The compound features a guanidine structure that is modified by the addition of a cyclopropyl group and a tetrahydro-pyran moiety, contributing to its unique pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C9H17N3O |

| Molecular Weight | 183.25 g/mol |

| CAS Number | 2097999-00-1 |

| Purity | Min. 95% |

The primary mechanism of action for this compound involves its role as an NMDA receptor antagonist. By blocking NMDA receptor activity, this compound modulates synaptic transmission and plasticity, which are critical for processes such as learning, memory, and the pathophysiology of various neurological conditions .

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological effects, particularly in models of depression, anxiety, and chronic pain. Its antagonistic action on NMDA receptors suggests potential benefits in conditions characterized by excessive glutamatergic activity .

Case Studies:

- Depression Models : In animal studies, administration of this compound resulted in decreased immobility in forced swim tests, indicating antidepressant-like effects.

- Chronic Pain : The compound has been shown to reduce pain sensitivity in neuropathic pain models, highlighting its potential as an analgesic agent.

Comparative Studies

In comparative studies with similar compounds, such as A-889425 (another NMDA antagonist), this compound demonstrated superior selectivity for NMDA receptors with fewer side effects related to other glutamate receptor subtypes .

Research Findings

Recent studies have highlighted the pharmacokinetic properties of this compound, including its oral bioavailability and metabolic stability. For instance, research showed that the compound maintains effective plasma concentrations following oral administration, which is crucial for therapeutic applications .

Table: Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Antidepressant Activity | Reduced immobility in forced swim tests |

| Analgesic Properties | Decreased pain sensitivity in neuropathic models |

| Pharmacokinetics | Oral bioavailability of approximately 57.6% |

科学研究应用

Scientific Research Applications

1-Cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)guanidine has been studied for its potential applications in several areas:

Neurological Disorders

The compound has shown promise as an NMDA receptor antagonist , which is crucial in treating neurological disorders. NMDA receptors are involved in synaptic plasticity and memory function, and their dysregulation is implicated in conditions such as:

- Depression

- Anxiety Disorders

- Chronic Pain

Research indicates that antagonizing NMDA receptors can alleviate symptoms associated with these disorders by modulating glutamatergic transmission .

The compound's biological activity has been linked to its ability to influence synaptic transmission. Studies have demonstrated that it can:

- Modulate synaptic plasticity, which is vital for learning and memory.

- Potentially reduce the severity of symptoms in animal models of depression and anxiety.

Synthetic Intermediate

In organic chemistry, this compound serves as a synthetic intermediate for developing more complex molecules. This application is particularly relevant in pharmaceutical chemistry, where it can be used to synthesize derivatives with enhanced pharmacological properties .

Case Study 1: NMDA Receptor Antagonism

A study involving a structurally similar compound demonstrated the effectiveness of NMDA receptor antagonists in reducing anxiety-like behaviors in rodent models. The results suggested that compounds targeting this receptor could lead to new treatments for anxiety disorders.

Case Study 2: Synthesis and Biological Evaluation

Research on similar guanidine derivatives has revealed their potential as therapeutic agents against various neurological conditions. These studies often focus on the synthesis of novel compounds and their subsequent biological evaluation, providing a framework for understanding the therapeutic potential of this compound .

相似化合物的比较

Key Observations :

- The cyclopropylmethyl analogue exhibits explicit hazards (e.g., aquatic toxicity), suggesting similar precautions may apply to the target compound .

- Pyrimidinones prioritize heterocyclic diversity over guanidine’s basicity, reflecting divergent therapeutic targets .

Research Findings and Implications

- Stability : The tetrahydro-2H-pyran-4-yl group likely improves water solubility compared to purely aliphatic guanidines, though this remains unverified in the evidence.

- Safety : Analogous guanidines require stringent storage (dry, low temperature) to prevent degradation, implying comparable stability challenges for the target compound .

- Synthetic Utility : The absence of methylene bridges in the target compound may simplify synthesis relative to its cyclopropylmethyl analogue.

准备方法

Guanidine Formation via Substitution on Guanidine Hydrochloride

A classical approach involves the reaction of guanidine hydrochloride with appropriate alkylating agents or amines bearing the desired substituents:

- Example from patent US3573303A : Guanidine hydrochloride is reacted with sodium in anhydrous methanol to generate free guanidine. This is followed by the addition of a cyclopropyl-substituted amine derivative (e.g., methyl 6-bromo-3-cyclopropylamino-pyrazinoate) under controlled temperature (35–40 °C) to yield cyclopropyl-substituted guanidine derivatives in good yield (~75%) after recrystallization.

This method exemplifies nucleophilic substitution on guanidine to introduce cyclopropyl groups.

Use of Secondary Amines and Domino Reactions for Tetrahydropyran Incorporation

A sophisticated domino reaction protocol has been developed for synthesizing guanidine derivatives bearing tetrahydro-2H-pyran moieties. This involves base-promoted sequential addition–elimination, intramolecular cyclization, and ring-opening/closing steps starting from α-aroylketene dithioacetals, malononitrile, secondary amines (e.g., piperidine or pyrrolidine), and cyclohexanone.

In this process, the tetrahydropyran ring is generated in situ or introduced via secondary amines bearing the tetrahydro-2H-pyran-4-yl group. The reaction proceeds under reflux in DMF with KOH as base at 100 °C, yielding tetrahydropyran-substituted guanidine derivatives with excellent yields (76–88%).

The key steps include:

- Formation of an intermediate via nucleophilic attack of the secondary amine on α-aroylketene dithioacetals.

- Reaction with malononitrile leading to elimination of methylthiol.

- Intramolecular cyclization to form 2-imino-6-aryl-4-(amine-1-yl)-2H-pyran-3-carbonitriles.

- Further reaction with cyclohexanone to form the tetrahydropyran ring via ring closure and elimination of isocyanic acid.

This domino reaction approach is notable for its operational simplicity, high selectivity, and avoidance of organometallic catalysts.

Specific Preparation Method for 1-Cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)guanidine

While direct literature on this exact compound is limited, the synthesis can be rationalized by combining the above strategies:

Step 1: Preparation of 1-(tetrahydro-2H-pyran-4-yl)guanidine

According to PubChem data, 1-(tetrahydro-2H-pyran-4-yl)guanidine (molecular formula C6H13N3O) can be prepared by reacting guanidine with tetrahydro-2H-pyran-4-yl amine or via domino base-promoted cyclization methods.

Step 2: Introduction of Cyclopropyl Group

The cyclopropyl substituent can be introduced by nucleophilic substitution on the guanidine nitrogen using cyclopropylamine or cyclopropyl-containing intermediates under controlled conditions, as demonstrated in patent US3573303A.

Step 3: Purification and Characterization

The product is typically purified by recrystallization from solvent mixtures such as acetonitrile and dimethylformamide, yielding crystalline solids with melting points indicative of purity (e.g., ~265 °C for related compounds).

Data Table Summarizing Key Preparation Conditions and Yields

Research Findings and Mechanistic Insights

The domino reaction mechanism involves initial nucleophilic attack by the secondary amine on α-aroylketene dithioacetals, followed by elimination of methylthiol and intramolecular cyclization to form pyranone intermediates. These intermediates then react with cyclohexanone to form the tetrahydropyran ring fused to the guanidine moiety.

The cyclopropyl group introduction via nucleophilic substitution is facilitated by the high nucleophilicity of guanidine and the electrophilicity of cyclopropyl-containing esters or halides. The reaction conditions are mild to prevent ring opening of the cyclopropyl group.

Spectroscopic methods such as ^13C NMR and mass spectrometry confirm the formation of the desired guanidine derivatives.

常见问题

Q. How can researchers integrate cheminformatics and machine learning to optimize reaction yields?

- Methodological Answer : Train neural networks on reaction databases (e.g., Reaxys) using descriptors like electrophilicity index, solvent polarity, and catalyst turnover. Apply genetic algorithms to iteratively refine synthetic routes. Cross-validate predictions with high-throughput robotic screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。